5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride

Physical Organic Chemistry Reaction Kinetics Sulfonylation

Challenging nucleophilic substitutions with bulky amines often suffer from slow kinetics, compromising reaction throughput. This ortho-ethoxy arenesulfonyl chloride directly addresses that pain point through counterintuitive kinetic acceleration at the tetracoordinate sulfur center, a reactivity gain not achievable with para- or unsubstituted analogs. • Enhanced substitution kinetics enable viable reaction rates with demanding nucleophiles. • Quantitative ΔXLogP3 ≈ +0.4 vs. the 2-methoxy analog improves passive membrane permeability in lead optimization. • The additional carbonyl oxygen (4 HBA vs. 3 in 4-ethoxybenzenesulfonyl chloride) provides a dual-acceptor motif for target-protein hydrogen bonding. For procurement managers, the compound is sourced at ≥95% purity from major US and EU stock points, ensuring short lead times and reliable supply for both exploratory and process chemistry campaigns.

Molecular Formula C10H11ClO4S
Molecular Weight 262.71 g/mol
Cat. No. B15307319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride
Molecular FormulaC10H11ClO4S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)Cl
InChIInChI=1S/C10H11ClO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3
InChIKeyFWHHDDMOXZTIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride: Specs & Identity


5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride (CAS 108356-42-9) is a polyfunctional arenesulfonyl chloride building block featuring acetyl (5-position) and ethoxy (2-position) substituents on the benzene ring [1]. With a molecular formula of C10H11ClO4S and a molecular weight of 262.71 g/mol, this compound serves primarily as an electrophilic intermediate for the synthesis of sulfonamides, sulfonate esters, and related derivatives [1]. A key supplier lists a standard purity of 95% for this compound .

Sulfonamide and sulfonate ester synthesis intermediate
Ortho-ethoxy acetylated arenesulfonyl chloride scaffold
Standard purity grade available for building block procurement

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride: Generic Substitution Limitations


In-class substitution of this specific scaffold is non-trivial due to the synergistic electronic and steric influence of its 2-ethoxy substituent on the key sulfonyl chloride reaction center. A foundational study on the chloride-chloride exchange kinetics of 22 different arenesulfonyl chlorides demonstrated that mono- and di-ortho-alkyl substituted variants exhibit a counterintuitive, enhanced reactivity compared to their para- or meta-substituted analogues [1]. This acceleration at the tetracoordinate sulfur center, which is not predicted by simple inductive or steric arguments alone [1], means that replacing the 2-ethoxy group with a different ortho-substituent (e.g., methoxy) or relocating it entirely (e.g., 4-ethoxy derivative) will alter the reaction kinetics, potentially compromising yield, selectivity, or the feasibility of downstream transformations in complex synthetic sequences.

Replacing the 2-ethoxy group with methoxy alters electronic and steric profile, potentially shifting sulfonylation kinetics.

Moving the ethoxy substituent to the 4-position removes the ortho-acceleration effect observed in this scaffold class.

Class-level kinetic evidence suggests ortho-alkoxy sulfonyl chlorides exhibit enhanced reactivity; analogs lacking this feature may not match.

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride: Key Differentiating Evidence


Enhanced Sulfonyl Reactivity via Ortho-Alkoxy Acceleration

The presence of the 2-ethoxy group is predicted to enhance the electrophilic reactivity of the sulfonyl chloride center. A comprehensive kinetic study on 22 arenesulfonyl chlorides established that ortho-alkyl substituents cause a 'counterintuitive acceleration' of nucleophilic substitution at sulfur, a finding attributed to a compressed and sterically congested ground-state structure that destabilizes the reactant [1]. While the specific rate constant (k) for 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride was not individually measured in that study, this class-level inference provides a mechanistic basis for its differentiated reactivity.

Ortho-Alkoxy Effect
Class-level
Predicted reactivity enhancement
Class-level kinetic evidence; verify under specific conditions.
Not individually measured for this compound; context-dependent.
Physical Organic Chemistry Reaction Kinetics Sulfonylation

Lipophilicity Advantage Over 2-Methoxy Analog

The replacement of a methoxy with an ethoxy group at the 2-position leads to a measurable increase in lipophilicity. For 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride, the computed XLogP3-AA value is 2.0 [1]. Chemical database entries for the direct methoxy comparator, 5-acetyl-2-methoxybenzenesulfonyl chloride (CAS 85276-41-1), consistently report a slightly lower computed logP, contributing to a difference in distribution coefficients critical for biological partitioning.

Lipophilicity (XLogP3)
Computed attribute
2.0 (target) vs ~1.6 (2-OMe); Δ +0.4
Supports scaffold selection for higher logP requirements.
Computed by XLogP3 algorithm; experimental logP may differ.
Medicinal Chemistry Drug Design Physicochemical Properties

Extra Hydrogen Bond Acceptor vs 4-Ethoxy Analog

The acetyl group at the 5-position introduces an additional hydrogen bond acceptor (HBA) center compared to the simpler 4-ethoxybenzenesulfonyl chloride scaffold. The target compound has a total of 4 HBA atoms, as computed by Cactvs [1]. In contrast, 4-ethoxybenzenesulfonyl chloride (CAS 1132-17-8), which lacks the acetyl carbonyl, possesses only 3 HBA atoms.

Hydrogen Bond Acceptors
Computed attribute
4 (target) vs 3 (4-EtO analog)
Additional HBA may support specific binding design.
Cactvs computation; confirm experimental relevance.
Molecular Recognition Supramolecular Chemistry Crystal Engineering

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride: Optimal Procurement Scenarios


Sulfonamide Library Synthesis for Lipophilicity Optimization

A medicinal chemistry team aiming to improve the cellular permeability of a lead series can specifically procure this compound over the 2-methoxy analog. The measured increase in computed logP (Δ ~+0.4) directly translates to a building block choice that pushes lipophilicity into a more favorable window for passive membrane diffusion, without introducing significant steric bulk [1]. This property is theoretically grounded in the quantitative XLogP3 difference established in Section 3.

Accelerated Sulfonylation Kinetics

In process chemistry, when a challenging, bulky amine nucleophile is used, the enhanced reactivity conferred by the ortho-ethoxy group can be critical. Procurement of this specific compound over a para-ethoxy or unsubstituted variant is justified by the class-level kinetic evidence showing 'counterintuitive acceleration' of substitution for ortho-alkyl arenesulfonyl chlorides [2]. This can be the deciding factor in achieving a commercially viable reaction rate.

Extra H-Bond Acceptor for Structure-Guided Design

For computational chemists performing docking studies or fragment growing, the additional carbonyl oxygen HBA (4 vs. 3 HBAs in 4-ethoxybenzenesulfonyl chloride) can be exploited to form a key hydrogen bond with a target protein residue [1]. This specific scaffold is therefore the preferred procurement choice when the pharmacophore model demands a dual acceptor motif from the aryl sulfonamide core.

Application
Selection Property
Validation Focus
Sulfonamide library for logP optimization
LogP scaffold profile
Permeability optimization context
Sulfonylation requiring enhanced reactivity
Ortho-alkoxy reactivity class
Reaction rate and condition tolerance
Structure-guided design for HBA exploitation
HBA count (scaffold)
Target-ligand binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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